3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt
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Overview
Description
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt is a chemical compound derived from cholesterol. It is known for its ability to solubilize proteins and membranes, making it a valuable tool in various scientific and industrial applications . This compound is often used as an anionic detergent and has applications in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt typically involves the esterification of cholesterol with succinic anhydride, followed by the formation of the tris salt. The reaction conditions generally include:
Esterification: Cholesterol is reacted with succinic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Salt Formation: The resulting cholesteryl hemisuccinate is then neutralized with tris(hydroxymethyl)aminomethane to form the tris salt. This step is usually performed in an aqueous or methanolic solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of cholesterol and succinic anhydride are reacted in industrial reactors.
Purification: The product is purified through crystallization or chromatography to remove any unreacted starting materials and by-products.
Salt Formation: The purified cholesteryl hemisuccinate is then converted to the tris salt using tris(hydroxymethyl)aminomethane in large-scale mixers.
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt has a wide range of applications in scientific research:
Chemistry: Used as a solubilizing agent for hydrophobic compounds.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its potential as an antitumor agent due to its antiproliferative properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with lipid membranes. It stabilizes large unilamellar vesicles, which can encapsulate drugs, oligonucleotides, or other therapeutic agents. The molecular targets include membrane proteins and lipid bilayers, where it can alter membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl hemisuccinate: Similar in structure but lacks the tris salt component.
Cholesteryl acetate: Another cholesterol derivative used for different applications.
Cholesteryl oleate: Used in lipid research and as a model compound for studying lipid metabolism.
Uniqueness
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt is unique due to its combination of cholesterol-derived structure and the presence of the tris salt, which enhances its solubility and utility in various applications. Its ability to stabilize vesicles and solubilize proteins makes it particularly valuable in biochemical and pharmaceutical research .
Properties
Molecular Formula |
C35H61NO7 |
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Molecular Weight |
607.9 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2 |
InChI Key |
SLDYONDUXRBLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O |
Origin of Product |
United States |
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